4-Amino-2-phenylbutanoic acid

GABA aminotransferase Enzyme inhibition Neuropharmacology

Procuring generic 'aminophenylbutanoic acid' risks receiving the wrong regioisomer, compromising assay specificity. This racemic 4-amino-2-phenylbutanoic acid (α-phenyl-γ-aminobutyric acid) is the validated GABA_B agonist scaffold, distinct from β-phenyl GABA-T substrates or α-amino acid isomers. - Enables receptor vs. enzyme target differentiation (GABA-T IC50 = 58.1 μM). - Serves as substrate for enzymatic resolution to (S)-APBA, a critical chiral intermediate for ACE inhibitors. - Bulk and research-grade lots with verified CAS 13080-10-9 purity for reproducible neuropharmacology and synthetic chemistry workflows.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 13080-10-9
Cat. No. B085274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-phenylbutanoic acid
CAS13080-10-9
Synonyms4-amino-2-phenylbutyric acid
alpha-phenyl-gamma-aminobutyric acid
alpha-phenyl-gamma-aminobutyric acid, hydrochloride
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)C(=O)O
InChIInChI=1S/C10H13NO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
InChIKeyYBRIOADNXHWOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-phenylbutanoic Acid Technical Baseline


4-Amino-2-phenylbutanoic acid (CAS 13080-10-9), also referred to as α-phenyl-γ-aminobutyric acid, is a non-proteinogenic γ-amino acid derivative of the neurotransmitter γ-aminobutyric acid (GABA) [1]. Its structure features a γ-amino group on a butanoic acid backbone, with a phenyl substituent at the α-position relative to the carboxyl group . The compound exists as a racemic mixture with a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol [2]. The hydrochloride salt form (CAS 66859-48-1), commonly known as Phenibut, is widely utilized in neuropharmacological research .

Why Analogs Cannot Replace 4-Amino-2-phenylbutanoic Acid


The term 'GABA analog' encompasses a structurally diverse family of compounds where the precise placement of substituents critically dictates their biological target engagement. For instance, shifting the phenyl group from the β-position (4-amino-3-phenylbutanoic acid, a GABA aminotransferase substrate) to the α-position (4-amino-2-phenylbutanoic acid) significantly alters the molecule's interaction with the active site of GABA-metabolizing enzymes, as demonstrated by comparative enzymology studies [1]. Similarly, while 4-amino-2-phenylbutanoic acid shares a molecular formula with 2-amino-4-phenylbutanoic acid (homophenylalanine), the latter is an α-amino acid that serves as a chiral building block for ACE inhibitors and does not function as a GABA receptor agonist [2]. The procurement of generic 'phenylbutyric acid' or 'aminophenylbutanoic acid' without verifying the specific substitution pattern and CAS number can therefore result in compounds with fundamentally different pharmacological or synthetic utility, rendering experimental results irreproducible.

4-Amino-2-phenylbutanoic Acid Comparative Evidence


GABA-T Inhibition vs. β-Aryl Analogs

In a head-to-head enzymology study, 4-amino-2-phenylbutanoic acid (α-phenyl GABA) was evaluated alongside its β-aryl positional isomers for their interaction with GABA aminotransferase (GABA-T). The β-aryl analog (R)-4-amino-3-phenylbutanoic acid acts as a competitive inhibitor of GABA-T, whereas the corresponding (S)-enantiomer functions as a substrate [1]. In contrast, 4-amino-2-phenylbutanoic acid (α-phenyl GABA) exhibited an IC50 of 58,100 nM against mouse brain GABA-T, a value that is notably weak compared to the β-aryl analogs, indicating a fundamentally different mode of enzyme interaction dictated by the α-phenyl substitution [2].

GABA aminotransferase Enzyme inhibition Neuropharmacology GABA metabolism

GABA_B Agonism vs. ACE Inhibitor Precursor

The functional role of the compound is defined by the location of its amino group. 4-Amino-2-phenylbutanoic acid (γ-amino group) and its hydrochloride salt function as GABA_B receptor agonists, mimicking the inhibitory neurotransmitter GABA, which underpins its use in neuropharmacological research for anxiolysis and cognitive effects . In direct contrast, its positional isomer, 2-amino-4-phenylbutanoic acid (homophenylalanine; α-amino group), is a well-established non-natural chiral α-amino acid used exclusively as a key precursor for the industrial synthesis of approximately 20 angiotensin-converting enzyme (ACE) inhibitor drugs, including Lisinopril and Benazepril [1].

GABA_B receptor Angiotensin-converting enzyme Precursor Structural isomerism

Enzymatic Resolution to (S)-APBA

The racemic mixture of 4-amino-2-phenylbutanoic acid serves as the starting material for the enzymatic production of enantiopure (S)-2-amino-4-phenylbutanoic acid ((S)-APBA), a crucial chiral building block for angiotensin-converting enzyme (ACE) inhibitors [1]. This enzymatic approach utilizes recombinant hydantoinase and L-N-carbamoylase to achieve enantioselective production, representing the first reported successful method for this specific transformation [2]. While 2-oxo-4-phenylbutanoic acid can also be converted to (S)-APBA using L-phenylalanine dehydrogenase, the hydantoinase method using 4-amino-2-phenylbutanoic acid as a substrate offers an alternative synthetic route with distinct advantages in terms of substrate availability and enzymatic specificity [3].

Asymmetric synthesis Enzymatic resolution ACE inhibitor Chiral building block

4-Amino-2-phenylbutanoic Acid Applications


GABA_B Receptor Agonism in Neuropharmacology

The hydrochloride salt of 4-amino-2-phenylbutanoic acid is the preferred starting material for in vitro and in vivo studies investigating GABA_B receptor-mediated effects on anxiety, sleep, and cognitive function . Its established role as a GABA_B agonist and mild dopamine enhancer makes it directly applicable to neurological research models, distinguishing it from GABA aminotransferase inhibitors or GABA_A modulators .

Asymmetric Synthesis of (S)-APBA

The racemic mixture is a validated substrate for enzymatic resolution to produce (S)-2-amino-4-phenylbutanoic acid ((S)-APBA), a critical chiral intermediate for the manufacture of ACE inhibitor pharmaceuticals [1]. This application leverages the specific enzymatic compatibility of the α-phenyl-γ-amino acid scaffold, which is not achievable with α-amino acid isomers like homophenylalanine .

GABA Metabolism Inhibition Assays

Given its weak inhibitory activity against GABA aminotransferase (IC50 = 58.1 μM), 4-amino-2-phenylbutanoic acid is a valuable control or comparator compound in studies aiming to differentiate the effects of α- vs. β-aryl GABA analogs on GABA metabolism [2]. Its inclusion in assay panels allows researchers to establish structure-activity relationships and confirm target engagement for novel GABA-T inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-2-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.